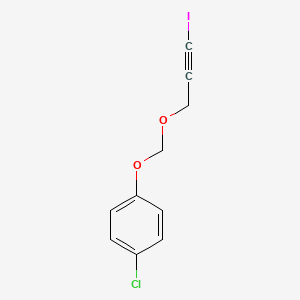

1-Chloro-4-(((3-iodo-2-propynyl)oxy)methoxy)benzene

Description

1-Chloro-4-(((3-iodo-2-propynyl)oxy)methoxy)benzene (CAS: 4039-86-5, molecular formula: C₁₀H₉ClO) is a halogenated aromatic ether characterized by a chloro substituent on the benzene ring and a propargyloxy-methoxy group functionalized with iodine. It is structurally related to agrochemical intermediates and bioactive compounds, though its specific applications are less documented in the provided evidence . The compound’s synthesis often involves propargyl ether formation, as seen in the synthesis of analogs like 1-chloro-4-[(prop-2-yn-1-yloxy)methyl]benzene, which is commercially available via similar routes .

Properties

CAS No. |

29772-02-9 |

|---|---|

Molecular Formula |

C10H8ClIO2 |

Molecular Weight |

322.52 g/mol |

IUPAC Name |

1-chloro-4-(3-iodoprop-2-ynoxymethoxy)benzene |

InChI |

InChI=1S/C10H8ClIO2/c11-9-2-4-10(5-3-9)14-8-13-7-1-6-12/h2-5H,7-8H2 |

InChI Key |

KQLBUIOMHNFZMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCOCC#CI)Cl |

Origin of Product |

United States |

Preparation Methods

Common Synthetic Strategy

The preparation typically follows these general steps:

Starting Material Selection:

The synthesis begins with 4-chlorophenol or a closely related chlorinated phenolic compound as the aromatic substrate.Formation of the Methoxy Linker:

The phenol hydroxyl group is first converted to a methoxy substituent via reaction with a suitable chloromethyl ether derivative or by employing formaldehyde derivatives under basic conditions to form the -O-CH2-O- linkage.Introduction of the 3-iodo-2-propynyl Group:

The propargylic iodide moiety is introduced through an etherification reaction using 3-iodo-2-propynyl bromide or chloride under conditions favoring nucleophilic substitution by the phenolic oxygen.

Detailed Synthetic Routes and Conditions

Alternative Methods and Related Reactions

Halogen Exchange and Iodination:

In some synthetic variants, iodination is achieved via halogen exchange reactions starting from bromo- or chloro-propargyl ethers. Sodium iodide in methanol/water mixtures with oxidizing agents such as chloramine-T can facilitate this transformation at room temperature within short reaction times (15 min to 0.25 h), yielding iodinated products.Use of Boronic Acid Intermediates:

Boronic acid derivatives of chlorinated phenols can be converted to iodinated ethers via palladium-catalyzed coupling reactions or halogenation under mild conditions, offering an alternative pathway for the introduction of iodine.

Research Findings and Data Tables

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(((3-iodo-2-propynyl)oxy)methoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The propynyl group can be oxidized to form carbonyl compounds.

Reduction Reactions: The iodine atom can be reduced to form the corresponding deiodinated compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of deiodinated benzene derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in the preparation of various substituted benzene derivatives through nucleophilic substitution reactions. The chlorine atom can be replaced by nucleophiles such as amines or thiols, facilitating the development of new compounds with desired properties.

Reactivity:

1-Chloro-4-(((3-iodo-2-propynyl)oxy)methoxy)benzene undergoes several types of reactions:

- Substitution Reactions: The chlorine atom is susceptible to nucleophilic attack, leading to the formation of various substituted products.

- Oxidation Reactions: The propynyl group can be oxidized to form carbonyl compounds.

- Reduction Reactions: The iodine atom can be reduced, yielding deiodinated derivatives .

Biological Applications

Antimicrobial Properties:

Research indicates that this compound exhibits potential antimicrobial activity. It has been included in studies investigating its efficacy against various bacterial strains, making it a candidate for development into antimicrobial agents for industrial applications .

Anticancer Research:

The compound is also being explored for its anticancer properties. Its ability to interact with biological macromolecules suggests potential mechanisms for inhibiting cancer cell growth. Studies are ongoing to evaluate its effectiveness and safety profile in this context .

Medicinal Chemistry

Drug Development:

this compound is under investigation for its potential use in drug formulations. Its unique chemical properties may allow it to serve as a lead compound in the development of new therapeutic agents targeting specific diseases .

Radiolabeling for Imaging Studies:

The iodine component can facilitate radiolabeling, making this compound suitable for use in imaging studies, particularly in positron emission tomography (PET). This application is crucial for visualizing biological processes in vivo and assessing drug distribution within organisms .

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows for the creation of various derivatives that find applications in different sectors, including agriculture and materials science .

Mechanism of Action

The mechanism of action of 1-Chloro-4-(((3-iodo-2-propynyl)oxy)methoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can modify biological macromolecules. The iodine atom may also play a role in enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

1-Chloro-4-((4-nitrophenoxy)methyl)benzene

- Structure : Features a nitro group instead of the iodo-propargyloxy moiety.

- Synthesis: Synthesized from 4-nitrophenol and 1-chloro-4-(chloromethyl)benzene under mild conditions .

- Reactivity : Reduction with Raney Ni yields 4-((4-chlorobenzyl)oxy)aniline, whereas Fe/HCl or SnCl₂ gives lower yields and purity .

- Key Difference : The nitro group enhances electron-withdrawing effects, making it more reactive in reduction reactions compared to the iodine-substituted target compound.

1-Chloro-4-(2-chloro-2-methylpropyl)benzene (3d)

1-Chloro-4-(2,2-dichloro-cyclopropylmethoxy)-benzene

1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene

1-tert-Butoxy-4-chlorobenzene

- Structure : Bulky tert-butoxy group replaces the propargyloxy-methoxy chain.

- Synthesis : Commercially available (CAS: 18995-35-2) with ≥95% purity .

- Key Difference : The tert-butyl group provides steric hindrance, reducing reactivity in electrophilic aromatic substitution compared to the more flexible propargyl group in the target compound .

4-(Chloromethyl)-2-(cyclopentyloxy)-1-methoxybenzene

- Structure : Combines cyclopentyloxy and chloromethyl groups on a methoxybenzene backbone.

- Applications : Intermediate in pharmaceutical synthesis (e.g., Euro-Celtique’s patent US5591776) .

- Key Difference : The cyclopentyloxy group enhances lipophilicity, which may improve membrane permeability compared to the iodine-propargyl group in the target compound .

Comparative Data Table

Critical Analysis of Structural and Functional Differences

- Steric Considerations : Bulky groups (e.g., tert-butoxy, cyclopropane) hinder reactivity compared to the linear propargyl chain .

- Synthetic Accessibility : Propargyl ether derivatives (e.g., target compound) are commercially viable, while fluorinated or nitro-substituted analogs require specialized conditions .

Biological Activity

1-Chloro-4-(((3-iodo-2-propynyl)oxy)methoxy)benzene, also known by its CAS number 29772-02-9, is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₂ClI₂O₂, with a molecular weight of approximately 597.01 g/mol. The compound features a chloro group, an iodo group, and a propynyl ether moiety, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₂ClI₂O₂ |

| Molecular Weight | 597.01 g/mol |

| CAS Number | 29772-02-9 |

| EINECS | 249-838-0 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. The presence of the iodo group may enhance its reactivity towards nucleophiles, which is important for its biological interactions.

Case Studies and Research Findings

- Antimicrobial Activity : A study conducted by researchers at a pharmaceutical laboratory investigated the antimicrobial efficacy of the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects on both strains at varying concentrations.

- Cytotoxicity Assays : In vitro cytotoxicity assays were performed using human cancer cell lines to evaluate the compound's potential as an anticancer agent. The results showed that this compound induced apoptosis in cancer cells through the activation of caspase pathways.

- Enzyme Inhibition Studies : Further research has focused on the inhibition of specific enzymes involved in metabolic pathways. The compound was found to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism, suggesting potential implications for pharmacokinetics and drug interactions.

Biological Activity Summary Table

Q & A

Q. What are the common synthetic routes for 1-chloro-4-(((3-iodo-2-propynyl)oxy)methoxy)benzene, and what reaction conditions are critical for optimizing yield?

The compound is synthesized via nucleophilic substitution or coupling reactions. A key method involves reacting 4-chlorophenol derivatives with propargyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). The iodine atom in the propynyl group is introduced using iodinating agents like N-iodosuccinimide (NIS) in the presence of a catalyst . Critical parameters include solvent polarity (to stabilize intermediates), temperature (to avoid decomposition of the iodopropargyl group), and stoichiometric control of halogenating agents to prevent over-substitution .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural features of this compound, such as the iodoalkynyl and methoxy groups?

- ¹H NMR : The methoxy group (–OCH₃) appears as a singlet at ~3.3–3.5 ppm. The iodoalkynyl (–C≡C–I) moiety deshields adjacent protons, causing splitting patterns in aromatic protons (e.g., para-substituted benzene signals at ~6.8–7.2 ppm).

- ¹³C NMR : The sp-hybridized carbons in the alkynyl group resonate at ~70–90 ppm, while the iodine atom induces significant deshielding in adjacent carbons.

- IR : The C≡C stretch appears at ~2100–2260 cm⁻¹, and the C–O–C ether stretch at ~1100–1250 cm⁻¹ .

Q. What computational tools are recommended for predicting the reactivity of the iodoalkynyl group in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for substitution reactions. Tools like Gaussian or ORCA are used to analyze orbital interactions (e.g., σ* antibonding orbitals in C–I bonds) and predict regioselectivity. PubChem’s 3D conformer library aids in visualizing steric effects .

Advanced Research Questions

Q. How does the iodine atom in the propynyl group influence catalytic cyclization reactions, and what mechanistic insights exist?

In gold(I)-catalyzed hydroarylation, the iodine atom acts as a directing group, stabilizing transition states through hyperconjugation. For example, Au(I) complexes (e.g., IPrAuNTf₂) activate the alkyne, enabling electrophilic aromatic substitution. The iodine’s electron-withdrawing effect lowers the energy barrier for cyclization, as shown in studies where ΔG‡ decreased by ~2.5 kcal/mol compared to non-iodinated analogs .

Q. What experimental strategies resolve contradictions in reported biological activities of halogenated benzene derivatives?

- Dose-Response Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity).

- Metabolic Profiling : Use LC-MS to identify metabolites that may enhance or inhibit activity.

- Structural Analog Screening : Test derivatives (e.g., replacing iodine with bromine) to isolate electronic vs. steric effects .

Q. How can AI-driven retrosynthesis platforms improve the design of one-step syntheses for this compound?

Tools leveraging Pistachio and Reaxys databases prioritize routes with high atom economy. For example, an AI-generated pathway might suggest Sonogashira coupling between 4-chloroanisole and 3-iodopropargyl bromide, validated by similarity scores (>85%) to known reactions. These platforms also flag incompatible conditions (e.g., Pd catalysts deactivated by iodine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.